molecular formula C11H12N2O2 B13167352 Methyl 1-amino-2-methylindolizine-3-carboxylate

Methyl 1-amino-2-methylindolizine-3-carboxylate

Cat. No.: B13167352
M. Wt: 204.22 g/mol
InChI Key: DSSFCGIIYWRXGX-UHFFFAOYSA-N
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Description

Methyl 1-amino-2-methylindolizine-3-carboxylate is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with an indolizine core, which is a fused bicyclic system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-2-methylindolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a hydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst. For this compound, the reaction might involve the use of methyl hydrazine and a suitable ketone under acidic conditions to form the indolizine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-2-methylindolizine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can produce a variety of substituted indolizine derivatives.

Scientific Research Applications

Methyl 1-amino-2-methylindolizine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-amino-2-methylindolizine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 1-(1H-indol-3-yl)methyl-2-naphthoate

Uniqueness

Methyl 1-amino-2-methylindolizine-3-carboxylate is unique due to its specific indolizine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 1-amino-2-methylindolizine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-tubercular and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indolizine class of compounds, which are characterized by a bicyclic structure containing an indole moiety. The presence of the amino and carboxylate functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Indolizine derivatives, including this compound, have been shown to inhibit key enzymes involved in inflammation and infection. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Anti-tubercular Activity : Recent studies have highlighted the anti-tubercular properties of indolizines. For example, related compounds have demonstrated significant activity against Mycobacterium tuberculosis (MTB) strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL . Molecular docking studies suggest that these compounds target enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of MTB .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Research has indicated that:

  • Substituent Positioning : The position and nature of substituents on the indolizine scaffold significantly affect biological activity. For instance, variations at the 1, 2, or 3 positions can enhance or diminish anti-mycobacterial potency .
  • Functional Group Impact : The introduction of different functional groups can modulate the compound's interaction with biological targets. Compounds with electron-withdrawing groups typically exhibit increased activity due to enhanced binding affinity to enzyme active sites .

Case Study 1: Anti-Tubercular Activity

A series of indolizines were synthesized and screened for anti-tubercular activity. This compound analogs were tested against both drug-susceptible and multidrug-resistant strains of MTB. The results indicated that specific analogs exhibited potent activity with MIC values comparable to existing anti-TB drugs .

Case Study 2: COX Inhibition

In vitro studies evaluated the COX inhibitory activity of various indolizine derivatives. This compound showed promising results in inhibiting COX-2 enzyme activity, suggesting potential as an anti-inflammatory agent with reduced side effects compared to non-selective COX inhibitors like indomethacin .

Research Findings Summary Table

Study Focus Findings References
Anti-Tubercular ActivityMIC values ranging from 4 to 32 µg/mL against MTB strains; targeting InhA enzyme
COX InhibitionSignificant inhibition of COX-2; potential for reduced side effects compared to traditional NSAIDs
Structure-Activity RelationshipModifications at specific positions enhance or reduce biological activity

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 1-amino-2-methylindolizine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-9(12)8-5-3-4-6-13(8)10(7)11(14)15-2/h3-6H,12H2,1-2H3

InChI Key

DSSFCGIIYWRXGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=C1N)C(=O)OC

Origin of Product

United States

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